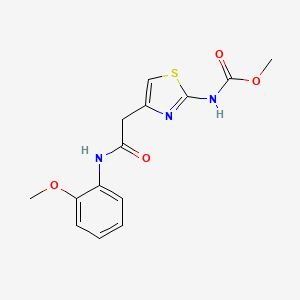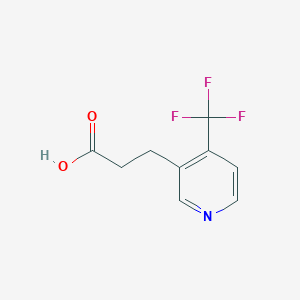
3-(4-(Trifluoromethyl)pyridin-3-YL)propanoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(4-(Trifluoromethyl)pyridin-3-YL)propanoic acid is a derivative of trifluoromethylpyridine (TFMP), which is a key structural motif in active agrochemical and pharmaceutical ingredients . The major use of TFMP derivatives is in the protection of crops from pests . Several TFMP derivatives are also used in the pharmaceutical and veterinary industries .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
TFMP contains three fluorine atoms, a methyl group (a unit made of a hydrogen atom and three carbon atoms), and a ring-shaped carbon-containing structure known as pyridine . TFMP derivatives are characterized by the presence of a fluorine atom and a pyridine in their structure .Chemical Reactions Analysis
The researchers explain that the synthesis of TFMP intermediates is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine . The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Physical And Chemical Properties Analysis
The presence of a fluorine atom and a carbon-containing pyridine are thought to bestow many of the distinctive physical–chemical properties observed with this class of compounds .Scientific Research Applications
Organic Synthesis and Functionalization
A key application of trifluoromethyl-substituted pyridines involves their selective metalation and functionalization. Schlosser and Marull (2003) demonstrated that 2-(trifluoromethyl)pyridine could be selectively metalated and subsequently carboxylated, providing a method for preparing various trifluoromethyl-substituted pyridinecarboxylic acids, including those similar to the compound of interest (Schlosser & Marull, 2003).
Coordination Chemistry and Material Science
Cabrera et al. (2019) explored the manipulation of a coordinated 3-(pyridin-3-yl)propanoic acid ligand in trans-Pt(II) complexes, demonstrating the synthesis of ester and amide derivatives. This work highlights the potential of such compounds in developing materials with thermoactivatable properties (Cabrera et al., 2019).
Renewable Energy Applications
In the context of renewable energy, Bagheri, Dehghani, and Afrooz (2015) investigated the use of pyridine derivatives as effective additives in dye-sensitized solar cells (DSSCs), aiming to improve the energy conversion efficiency. Their work underscores the utility of such compounds in enhancing the performance of DSSCs, marking a significant contribution to the development of sustainable energy solutions (Bagheri, Dehghani, & Afrooz, 2015).
Photoluminescence Properties
Wang et al. (2013) synthesized cadmium(II) coordination polymers using 3-(pyridin-4-yl)-5-(pyrazin-2-yl)-1H-1,2,4-triazole and various aromatic polycarboxylate ligands. Their study provides insights into the structural modulation of these coordination architectures and investigates their thermal stability and photoluminescence properties, offering potential applications in optoelectronic devices (Wang et al., 2013).
Future Directions
properties
IUPAC Name |
3-[4-(trifluoromethyl)pyridin-3-yl]propanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8F3NO2/c10-9(11,12)7-3-4-13-5-6(7)1-2-8(14)15/h3-5H,1-2H2,(H,14,15) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LKVDCFMYNUOEDD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=CC(=C1C(F)(F)F)CCC(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8F3NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-(Trifluoromethyl)pyridin-3-YL)propanoic acid | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-isopropyl-6-{[4-(3-methylphenyl)piperazino]methyl}-4(3H)-pyrimidinone](/img/structure/B2395930.png)
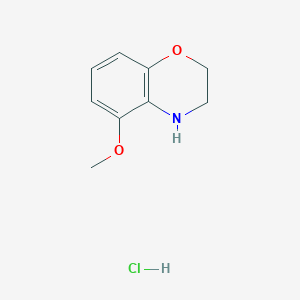
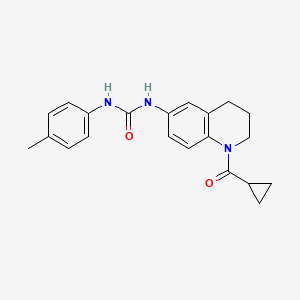
![N-benzyl-N-(6-methoxybenzo[d]thiazol-2-yl)furan-2-carboxamide](/img/structure/B2395937.png)

![N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-2-(trifluoromethyl)benzamide](/img/structure/B2395940.png)
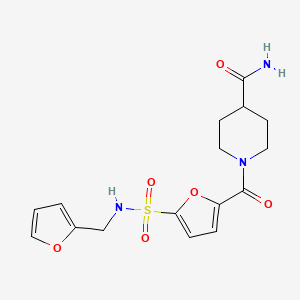
![N-(4-chlorophenyl)-N-(3-methoxybenzyl)[1,2,4]triazolo[4,3-a]pyridine-6-sulfonamide](/img/structure/B2395942.png)
![N-(5-chloro-2-methoxyphenyl)-2-(4-oxo[1,2,4]triazolo[4,3-a]quinoxalin-5(4H)-yl)acetamide](/img/structure/B2395943.png)
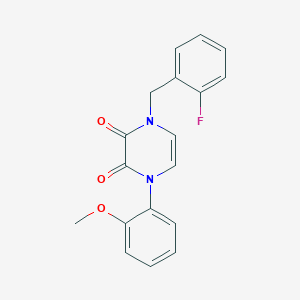
![4-(1H-1,2,4-triazol-1-yl)-1-[4-(trifluoromethoxy)phenyl]-1H-pyrazol-5-ol](/img/structure/B2395945.png)
![Methyl 3-({[(1-cyano-1,2-dimethylpropyl)carbamoyl]methyl}amino)benzoate](/img/structure/B2395948.png)
![2-Chloro-N-[2-(2-fluorophenyl)-2-hydroxyethyl]pyridine-4-carboxamide](/img/structure/B2395950.png)
